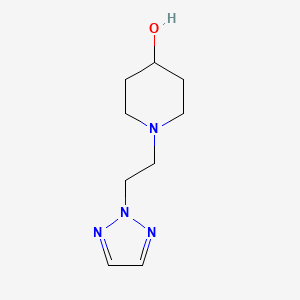

![molecular formula C15H22N2O5 B2756566 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid CAS No. 2092676-39-4](/img/structure/B2756566.png)

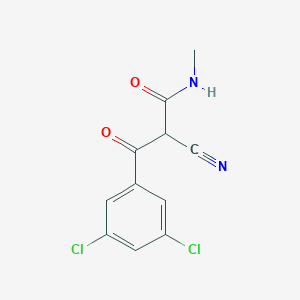

4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

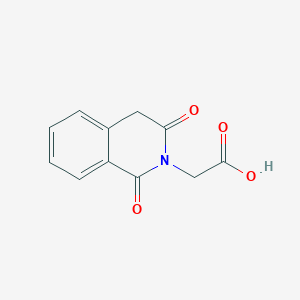

4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization : Research on oxindole synthesis utilizing palladium-catalyzed C-H functionalization presents a methodological advancement in organic synthesis. This approach, which includes the use of compounds similar in structure or functionality to the one inquired, highlights the utility of palladium catalysts in facilitating complex transformations, thereby opening avenues for the synthesis of potential medicinal compounds (Magano et al., 2014).

Antimicrobial Activity of Triazole Derivatives : The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of these compounds in addressing antibiotic resistance. By modifying the chemical structure, researchers aim to enhance the antimicrobial efficacy against a range of microorganisms (Bektaş et al., 2007).

PPARpan Agonist Synthesis : An efficient synthesis of a potent PPARpan agonist showcases the importance of chemical synthesis in drug development. The described compound, through a seven-step synthesis process, exemplifies the strategic incorporation of chemical functionalities to achieve desired biological activities (Guo et al., 2006).

Methodological Innovations

Electrochemical Oxidation in Drug Synthesis : The exploration of electrochemical methods in the synthesis of cardiovascular drugs provides a "green" alternative to traditional synthetic routes. The application of electrochemical oxidation to synthesize nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid demonstrates the potential for more sustainable and efficient drug synthesis processes (Krauze et al., 2004).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : Advancements in ruthenium-catalyzed synthesis methods for producing 5-amino-1,2,3-triazole-4-carboxylates underline the importance of catalysis in developing peptidomimetics and biologically active compounds. This method offers a controlled approach to constructing triazole scaffolds, crucial for developing new therapeutic agents (Ferrini et al., 2015).

Eigenschaften

IUPAC Name |

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-6-5-7-17(8-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUUWQWFUAOIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756485.png)

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)

![1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2756503.png)

![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2756505.png)